3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.27 g/mol It is a derivative of cinnamic acid, characterized by the presence of methoxy and propoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of appropriate substituted benzaldehydes with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy and propoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase, leading to anti-inflammatory effects.
Scavenging free radicals: Providing antioxidant protection.
Modulating signaling pathways: Affecting cellular processes and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: (Ferulic acid)
3-(4-methoxyphenyl)prop-2-enoic acid: (trans-Cinnamic acid)
Uniqueness
3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds like ferulic acid and trans-cinnamic acid, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
58183-47-4 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
QLWJYHRZUFQUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
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